3'-Ethynyl-4'-hydroxyacetophenone
Description
3'-Ethynyl-4'-hydroxyacetophenone is a substituted acetophenone derivative characterized by a hydroxyl group at the para position and an ethynyl (C≡CH) group at the meta position relative to the acetyl group. The ethynyl group introduces sp-hybridized carbon atoms, imparting electron-withdrawing properties and linear geometry, which influence reactivity and intermolecular interactions .
Properties
Molecular Formula |
C10H8O2 |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
1-(3-ethynyl-4-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C10H8O2/c1-3-8-6-9(7(2)11)4-5-10(8)12/h1,4-6,12H,2H3 |
InChI Key |
TXOFZRSJPRSICK-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=C(C=C1)O)C#C |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)O)C#C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares 3'-Ethynyl-4'-hydroxyacetophenone with key analogues, highlighting substituent-driven differences:
| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Activities |
|---|---|---|---|---|
| This compound | Ethynyl (3'), Hydroxy (4') | C9H8O2 | 148.16 (calculated) | High reactivity due to ethynyl; potential for alkyne-specific reactions (e.g., click chemistry) |
| 3'-Chloro-4'-hydroxyacetophenone | Chloro (3'), Hydroxy (4') | C8H7ClO2 | 170.59 | Antioxidant, anticancer, and antimicrobial activities; chloro enhances lipophilicity |
| 4'-Hydroxy-2'-methylacetophenone | Methyl (2'), Hydroxy (4') | C9H10O2 | 150.18 | Unique substitution pattern enables distinct biological activities (e.g., enzyme inhibition) |
| 3'-Nitro-4'-chloro-2-hydroxyacetophenone | Nitro (3'), Chloro (4'), Hydroxy (2') | C8H6ClNO4 | 215.59 | Nitro group increases electrophilicity; used in explosives and dyes |
| 4'-(3-Methoxyphenyl)-2,2,2-trifluoroacetophenone | Trifluoromethyl (2'), Methoxy (3') | C15H11F3O2 | 280.24 | Fluorine atoms enhance metabolic stability; used in pharmaceuticals |
Physicochemical Properties
- Melting Point : Ethynyl's rigid structure may elevate melting points relative to methyl or methoxy analogues, though experimental data are lacking.
- Hydrogen Bonding: The para-hydroxy group enables hydrogen bonding, similar to other hydroxyacetophenones, facilitating crystal packing and biological target interactions .
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